molecular formula C8H12O B1236888 (3E,5Z)-octa-3,5-dien-2-one

(3E,5Z)-octa-3,5-dien-2-one

Cat. No.: B1236888
M. Wt: 124.18 g/mol
InChI Key: LWRKMRFJEUFXIB-SCFJQAPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans, cis-3,5-Octadien-2-one: is an organic compound with the molecular formula C₈H₁₂O . It is a type of enone, which is a compound containing both a double bond and a ketone functional group. This compound is known for its distinct aroma and is found in various natural sources, including certain types of tea .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans, cis-3,5-Octadien-2-one can be synthesized through various organic reactions. One common method involves the aldol condensation of octanal with acetone, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired isomer .

Industrial Production Methods: In an industrial setting, the production of (3E,5Z)-octa-3,5-dien-2-one may involve large-scale aldol condensation reactions using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques such as distillation and chromatography ensures the removal of any unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: Trans, cis-3,5-Octadien-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Trans, cis-3,5-Octadien-2-one has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of enone reactivity and stereochemistry.

    Biology: The compound’s aroma properties make it useful in studies of olfactory receptors and scent perception.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

    Industry: It is used in the flavor and fragrance industry to impart specific aromas to products.

Mechanism of Action

The mechanism of action of (3E,5Z)-octa-3,5-dien-2-one involves its interaction with molecular targets such as olfactory receptors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its aroma. In biological systems, it may interact with enzymes or cellular pathways, leading to various physiological effects .

Comparison with Similar Compounds

  • Trans, trans-3,5-Octadien-2-one
  • Cis, cis-3,5-Octadien-2-one
  • Trans, cis-2,4-Octadien-1-one

Comparison: Trans, cis-3,5-Octadien-2-one is unique due to its specific double bond configuration, which imparts distinct chemical and physical properties. Compared to its isomers, it may exhibit different reactivity and aroma characteristics, making it valuable in specific applications .

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(3E,5Z)-octa-3,5-dien-2-one

InChI

InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h4-7H,3H2,1-2H3/b5-4-,7-6+

InChI Key

LWRKMRFJEUFXIB-SCFJQAPRSA-N

Isomeric SMILES

CC/C=C\C=C\C(=O)C

Canonical SMILES

CCC=CC=CC(=O)C

Pictograms

Irritant

Synonyms

(E,Z)-3,5-octadien-2-one

Origin of Product

United States

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